

Physical and chemical characteristics of 2-(Benzylamino)acetonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Benzylamino)acetonitrile

Cat. No.: B1295912

[Get Quote](#)

An In-depth Technical Guide to 2-(Benzylamino)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic characteristics of **2-(Benzylamino)acetonitrile**. It is intended to be a valuable resource for researchers, chemists, and professionals in the field of drug development and organic synthesis. This document details the compound's properties, provides an experimental protocol for its synthesis, and discusses its stability and reactivity. Furthermore, it visually illustrates the synthetic workflow and its position as a key intermediate in the synthesis of various biologically active molecules.

Introduction

2-(Benzylamino)acetonitrile, also known as benzylaminomethyl cyanide, is an organic compound featuring a secondary amine, a benzyl group, and a nitrile functional group. Its chemical structure makes it a versatile building block in organic synthesis, particularly as a precursor for nitrogen-containing heterocyclic compounds and other complex molecules with potential pharmaceutical applications. While the compound itself is not widely recognized for direct biological activity, its derivatives have been explored for various therapeutic areas. This

guide aims to consolidate the available technical data on **2-(Benzylamino)acetonitrile** to facilitate its use in research and development.

Physical and Chemical Properties

The fundamental physical and chemical properties of **2-(Benzylamino)acetonitrile** are summarized in the table below, providing a clear reference for experimental design and safety considerations.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₀ N ₂	[1][2]
Molecular Weight	146.19 g/mol	[1][2]
Appearance	White to off-white solid, or yellow to brown liquid to semi-solid	[2][3][4]
Melting Point	59 - 63 °C	[2]
Boiling Point	Approximately 304 - 306 °C	[2]
Density	Approximately 1.04 g/cm ³	[2]
Flash Point	136 °C	[2]
Solubility	Slightly soluble in water. Soluble in organic solvents such as ethanol and acetone.	[2]
CAS Number	3010-05-7	[3]

Spectroscopic Data

The structural characterization of **2-(Benzylamino)acetonitrile** is typically achieved through a combination of spectroscopic methods. Below is a summary of expected and reported spectral data.

Technique	Data	Reference(s)
Mass Spectrometry (MS)	LCMS (ESI+): m/z 147.2 [M+H] ⁺ . GC-MS: Top peak m/z 91.	[1] [5]
¹ H NMR	Predicted shifts in CDCl ₃ : Aromatic protons (phenyl group) ~7.2-7.4 ppm (multiplet, 5H). Benzylic protons (-CH ₂ -Ph) ~3.8 ppm (singlet, 2H). Methylene protons (-NH-CH ₂ -CN) ~3.5 ppm (singlet, 2H). Amine proton (-NH-) variable shift.	
¹³ C NMR	Predicted shifts in CDCl ₃ : Nitrile carbon (-CN) ~117 ppm. Aromatic carbons ~127-138 ppm. Benzylic carbon (-CH ₂ -Ph) ~53 ppm. Methylene carbon (-NH-CH ₂ -CN) ~37 ppm.	
Infrared (IR) Spectroscopy	Predicted characteristic absorptions: N-H stretch ~3300-3500 cm ⁻¹ (m). C-H stretch (aromatic) ~3030 cm ⁻¹ . C-H stretch (aliphatic) ~2850-2950 cm ⁻¹ . C≡N stretch (nitrile) ~2220-2260 cm ⁻¹ (m). C=C stretch (aromatic) ~1500-1700 cm ⁻¹ (m).	

Note: Predicted NMR and IR data are based on typical functional group regions and data for structurally similar compounds. Actual experimental values may vary based on solvent and other conditions.

Experimental Protocols

Synthesis of 2-(Benzylamino)acetonitrile

A common and efficient method for the synthesis of **2-(Benzylamino)acetonitrile** is the nucleophilic substitution reaction between benzylamine and chloroacetonitrile.[\[5\]](#)

Materials:

- Benzylamine (1.0 mL, 9.2 mmol)
- Chloroacetonitrile (0.90 mL, 14.0 mmol)
- Potassium carbonate (K_2CO_3) (3.0 g, 22.0 mmol)
- Acetonitrile (25.4 mL)
- Dichloromethane
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

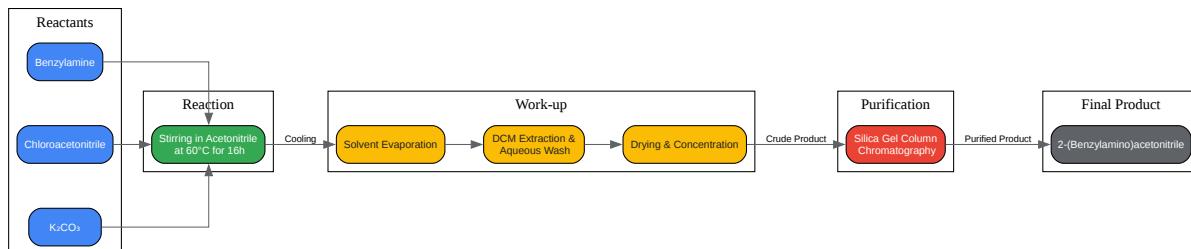
Procedure:

- To a suspension of potassium carbonate in acetonitrile in a round-bottom flask, add benzylamine.
- Add chloroacetonitrile dropwise to the suspension.
- Stir the reaction mixture at 60 °C for 16 hours.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess solvent under reduced pressure.

- Dilute the residue with dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield **2-(Benzylamino)acetonitrile**.

Reactivity and Stability

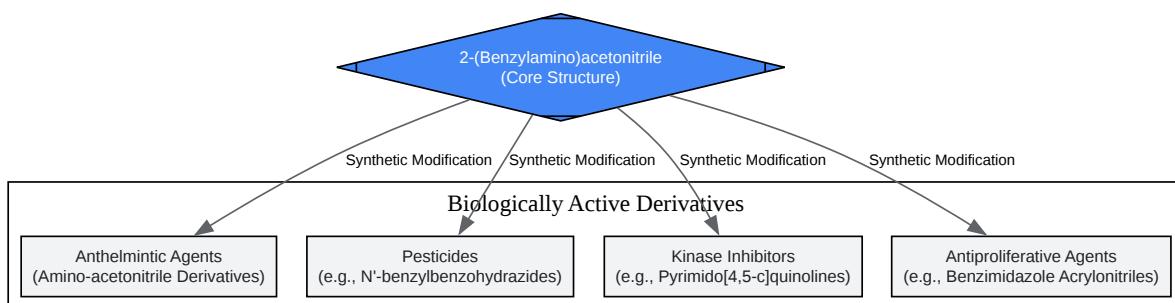
Stability: **2-(Benzylamino)acetonitrile** should be stored in a cool, dry, and well-ventilated area.
[2] It is recommended to keep it in a tightly sealed container to prevent moisture absorption.[2] For long-term storage and to maintain purity, it should be kept in a dark place under an inert atmosphere and at a low temperature (e.g., in a freezer at -20°C).[3][4]


Reactivity and Incompatibilities: The compound should be stored separately from strong oxidizing agents and other incompatible substances to avoid potential chemical reactions.[2] The secondary amine is nucleophilic and can react with electrophiles. The nitrile group can undergo hydrolysis, reduction, or react with organometallic reagents.

Hazard Information: **2-(Benzylamino)acetonitrile** is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also reported to cause severe skin burns and eye damage.[1] Appropriate personal protective equipment should be used when handling this compound.

Visualizations

Experimental Workflow: Synthesis and Purification


The following diagram illustrates the key steps in the synthesis and purification of **2-(Benzylamino)acetonitrile**.

[Click to download full resolution via product page](#)

*Synthesis and purification workflow for **2-(Benzylamino)acetonitrile**.*

Logical Relationship: A Precursor to Bioactive Molecules

2-(Benzylamino)acetonitrile serves as a versatile scaffold for the synthesis of various classes of compounds with demonstrated biological activities. This diagram illustrates its role as a key synthetic intermediate.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Benzylamino)acetonitrile | C9H10N2 | CID 242212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(Benzylamino)Acetonitrile | Properties, Uses, Safety Data & Supplier China | High-Purity API Intermediate [nj-finechem.com]
- 3. 2-(Benzylamino)acetonitrile | 3010-05-7 [sigmaaldrich.com]
- 4. 2-(Benzylamino)acetonitrile | 3010-05-7 [sigmaaldrich.com]
- 5. 2-(BENZYLAMINO)ACETONITRILE CAS#: 3010-05-7 [m.chemicalbook.com]
- To cite this document: BenchChem. [Physical and chemical characteristics of 2-(Benzylamino)acetonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1295912#physical-and-chemical-characteristics-of-2-benzylamino-acetonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com